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molecular formula C13H11BrN4O2 B041616 7-Benzyl-8-bromo-3-methylxanthine CAS No. 93703-26-5

7-Benzyl-8-bromo-3-methylxanthine

Cat. No. B041616
M. Wt: 335.16 g/mol
InChI Key: SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878715B1

Procedure details

To a stirring suspension of 7-benzyl-8-bromo-3-methylxanthine (10.06 g, 30.0 mmol) in anhydrous dimethylsulfoxide was added sodium hydride (864 mg, 36.0 mmol). After stirring at room temperature for 30 min, (R)-5-acetoxy-1-chlorohexane (5.9 g, 33.0 mmol) was added. After stirring at 70-75° C. for 12 hours, the mixture was cooled to room temperature, quenched with water (600 ml) and stirred at room temperature for 4 hours. The precipitate was filtered to provide (R)-1-(5-Acetoxyhexyl)-7-benzy)-8-bromo-3-methylxanthine (12.31 g, 86% yield) as a beige powder.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH3:19])[C:11]=2[N:10]=[C:9]1[Br:20])C1C=CC=CC=1.[H-].[Na+].C(O[C@H](C)CCCCCl)(=O)C>CS(C)=O>[Br:20][C:9]1[NH:8][C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH3:19])[C:11]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC=2N(C(NC(C12)=O)=O)C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
864 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(=O)O[C@@H](CCCCCl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 70-75° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (600 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC=2N(C(NC(C2N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.31 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 167.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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